N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide
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Overview
Description
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide is a chemical compound with a complex structure that includes a pyridine ring, a sulfamoyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-(pyridin-2-yl)ethylamine with chloroacetyl chloride to form an intermediate, which is then treated with hydroxylamine to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or activation of biological pathways. The pyridine ring can also participate in binding interactions with various receptors, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-(pyridin-2-yl)ethanimidamide
- N-(Pyridin-2-yl)imidates
- 2-(Pyridin-2-yl)ethanimidamide derivatives
Uniqueness
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxylamine and sulfamoyl groups allows for diverse chemical transformations and potential therapeutic applications.
Biological Activity
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide (CAS No. 919997-42-5) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a hydroxylamine group, a pyridine ring, and a sulfamoyl moiety. The molecular formula is C9H13N3O4S with a molecular weight of 259.28 g/mol.
Property | Value |
---|---|
CAS No. | 919997-42-5 |
Molecular Formula | C9H13N3O4S |
Molecular Weight | 259.28 g/mol |
IUPAC Name | N-hydroxy-2-(2-pyridin-2-ylethylsulfamoyl)acetamide |
InChI Key | WZQRWXSKNOLDEN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The hydroxylamine group can form reactive intermediates that may inhibit or modulate various biological pathways. Additionally, the pyridine ring enhances binding interactions with target proteins, potentially influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on sulfamoyl-containing compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been documented in various studies. For example, N-(2-hydroxy phenyl) acetamide demonstrated significant anti-inflammatory effects in adjuvant-induced arthritis models by reducing pro-inflammatory cytokines like IL-1 beta and TNF-alpha . Given the structural similarities, it is plausible that this compound may exhibit comparable anti-inflammatory properties.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on sulfamoyl derivatives indicated promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that further exploration into this compound could yield valuable insights into its efficacy .
- Anticancer Research : Investigations into structurally related compounds have shown that they can inhibit cancer cell proliferation through various mechanisms, including the induction of cell cycle arrest and apoptosis . These findings highlight the need for targeted studies on this compound to ascertain its potential as an anticancer agent.
- Anti-inflammatory Activity : In studies focusing on anti-inflammatory agents, compounds similar to N-Hydroxy derivatives have been observed to significantly reduce inflammation markers in animal models . This suggests a therapeutic potential for inflammatory diseases.
Properties
CAS No. |
919997-42-5 |
---|---|
Molecular Formula |
C9H13N3O4S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
N-hydroxy-2-(2-pyridin-2-ylethylsulfamoyl)acetamide |
InChI |
InChI=1S/C9H13N3O4S/c13-9(12-14)7-17(15,16)11-6-4-8-3-1-2-5-10-8/h1-3,5,11,14H,4,6-7H2,(H,12,13) |
InChI Key |
WZQRWXSKNOLDEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNS(=O)(=O)CC(=O)NO |
Origin of Product |
United States |
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